![molecular formula C11H14O B1313105 4-Benzyloxy-1-butene CAS No. 70388-33-9](/img/structure/B1313105.png)
4-Benzyloxy-1-butene
Overview
Description
4-Benzyloxy-1-butene is an organic compound with the molecular formula C11H14O It is a derivative of benzene where a butenyloxy group is attached to the benzene ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Benzyloxy-1-butene can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with 3-buten-1-ol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-1-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the butenyloxy group to a butyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Reagents such as bromine (Br) and sulfuric acid (HSO) are commonly used for substitution reactions.
Major Products
Oxidation: this compound can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: Reduction can yield benzene, [(3-butoxy)methyl]-.
Substitution: Substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
Table 1: Synthesis Methods of 4-Benzyloxy-1-butene
Method | Description |
---|---|
Reaction with Benzyl Chloride | Involves benzyl chloride and 3-buten-1-ol with sodium hydroxide as base. |
Continuous Flow Synthesis | Industrial method allowing for better control over reaction conditions. |
Organic Synthesis
This compound is primarily used as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form derivatives such as benzaldehyde or benzoic acid.
Biological Studies
The compound has been investigated for its interactions with biological systems. Notably, it has shown potential in studies focusing on the effects of aromatic compounds on cellular mechanisms. One study highlighted its role in modulating p53-mediated reactive oxygen species (ROS) production, which is crucial for regulating phagosome-lysosome fusion in mycobacterial infections .
Polymer Production
In industrial applications, this compound is utilized in the production of polymers through polymerization reactions. Its structure allows for the creation of materials with specific properties that are beneficial for various applications.
Case Study 1: Antimycobacterial Activity
Research has demonstrated that derivatives of this compound exhibit antimycobacterial effects by modulating cellular pathways associated with tuberculosis treatment. The compound's ability to enhance ROS production was linked to its effectiveness against drug-resistant strains of Mycobacterium tuberculosis .
Case Study 2: Click Chemistry Applications
The compound has also been explored within the context of Click chemistry, where it serves as a precursor for synthesizing multifunctional metal complexes. These complexes have potential applications in drug delivery systems due to their biocompatibility and specificity .
Mechanism of Action
The mechanism of action of 4-Benzyloxy-1-butene involves its interaction with various molecular targets. The butenyloxy group can participate in reactions with nucleophiles or electrophiles, leading to the formation of new chemical bonds. The benzene ring can undergo electrophilic aromatic substitution, which is a key pathway for its reactivity.
Comparison with Similar Compounds
Similar Compounds
Benzene, (3-butenyl)-: Similar structure but lacks the methylene bridge.
Benzene, (3-methylbutyl)-: Similar structure but with a different alkyl group.
Benzene, (3-butenyloxy)-: Similar structure but without the methylene bridge.
Uniqueness
4-Benzyloxy-1-butene is unique due to the presence of both the butenyloxy group and the methylene bridge, which confer distinct chemical properties and reactivity compared to its analogs.
Biological Activity
4-Benzyloxy-1-butene is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, synthesis methods, and case studies.
- Molecular Formula : C11H14O
- Molar Mass : 178.23 g/mol
- CAS Number : 4541-14-4
- Structural Characteristics : The compound features a benzyloxy group attached to a butene backbone, which contributes to its reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of benzyl alcohol with 1-butene in the presence of a suitable catalyst. This process can be optimized for yield and purity through various synthetic pathways, including:
- Direct alkylation : Utilizing alkyl halides and benzyl alcohol.
- Condensation reactions : Involving ketones or aldehydes with benzyl alcohol under acidic conditions.
Antiviral Properties
Research has indicated that compounds structurally related to this compound exhibit antiviral activities. For instance, studies on related compounds have shown significant antiviral effects against herpes simplex virus (HSV) and influenza viruses. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells .
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of derivatives of this compound. One study focused on a series of phenoxypiperidine derivatives, where certain compounds demonstrated potent inhibitory activity against lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. The most promising derivative showed an IC50 value of 4 μM, indicating significant activity against cancer cell migration and proliferation .
Study on Antiviral Activity
A notable study synthesized various carboacyclic nucleoside analogues based on the structure of this compound. Among these, one analogue exhibited substantial antiviral activity against HSV-2 with a minimum inhibitory concentration (MIC) of 65.6 µg/mL, showcasing the potential for developing new antiviral agents from this chemical scaffold .
Study on Anticancer Mechanisms
In another study, researchers synthesized a series of compounds related to this compound and evaluated their effects on cancer cell lines. The findings revealed that certain derivatives could inhibit the migration of HCT-116 colon cancer cells and A549 lung cancer cells significantly. This suggests that modifications to the benzyloxy group can enhance biological activity .
Data Table: Summary of Biological Activities
Compound | Activity Type | Target/Mechanism | IC50/MIC Value |
---|---|---|---|
This compound | Antiviral | HSV-2 | MIC = 65.6 µg/mL |
Phenoxypiperidine Derivative | Anticancer | LSD1 (epigenetic regulation) | IC50 = 4 µM |
Related Carboacyclic Analogue | Antiviral | Influenza Virus | Not specified |
Properties
IUPAC Name |
but-3-enoxymethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-2-3-9-12-10-11-7-5-4-6-8-11/h2,4-8H,1,3,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKSBGIGDZIKCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439893 | |
Record name | Benzene, [(3-butenyloxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70388-33-9 | |
Record name | Benzene, [(3-butenyloxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Q1: How does the presence of hexamethylphosphoramide (HMPA) influence the reaction of (Z)-4-benzyloxy-1-chloro-2-butene with alkylmagnesium halides?
A1: [] The research by Chattopadhyay et al. demonstrates that the reaction outcome is significantly affected by HMPA. In the presence of HMPA, the reaction favors the formation of a rearranged product, 3-alkyl-4-benzyloxy-1-butene. Conversely, when the reaction is performed in the absence of HMPA, the normal product, (Z)-1-alkyl-4-benzyloxy-2-butene, becomes the predominant product. This difference suggests that HMPA might be involved in stabilizing a specific reaction intermediate, leading to the observed rearrangement.
Q2: What is the significance of synthesizing (Z)-1-alkyl-4-benzyloxy-2-butene, and how is it related to the research's overall objective?
A2: [] The synthesis of (Z)-1-alkyl-4-benzyloxy-2-butene is a crucial step towards the ultimate goal of synthesizing (4E, 7Z)-4,7-tridecadienyl acetate. This particular compound is identified as a sex pheromone of the potato tuberworm moth. Therefore, the ability to efficiently synthesize (Z)-1-alkyl-4-benzyloxy-2-butene from readily available starting materials like (Z)-4-benzyloxy-1-chloro-2-butene holds significant value in pheromone research and potential pest control applications.
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